

# A Comprehensive Technical Guide to 4-Bromo-2,6-dimethylaniline

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## Compound of Interest

Compound Name: 2-bromo-3,4-dimethylaniline

CAS No.: 1799434-68-6

Cat. No.: B6205739

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This guide provides an in-depth exploration of 4-Bromo-2,6-dimethylaniline (CAS No. 24596-19-8), a pivotal aromatic amine intermediate. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the compound's nomenclature, physicochemical properties, synthesis, reactivity, and applications, with a focus on its utility in modern organic synthesis and drug discovery.

## Compound Identification and Nomenclature

The chemical structure represented by the formula  $\text{BrC}_6\text{H}_2(\text{CH}_3)_2\text{NH}_2$  is systematically named according to IUPAC nomenclature as 4-Bromo-2,6-dimethylaniline.<sup>[1][2]</sup> A commonly used synonym for this compound is 4-Bromo-2,6-xylydine.

The structure consists of an aniline core (a benzene ring substituted with an amino group, -NH<sub>2</sub>). The benzene ring is further substituted with a bromine atom at the C4 position and two methyl groups (-CH<sub>3</sub>) at the C2 and C6 positions, relative to the amino group at C1.

## Structural Representation:

Caption: IUPAC Structure of 4-Bromo-2,6-dimethylaniline.

## Physicochemical and Spectroscopic Properties

Understanding the physical and spectroscopic characteristics of 4-Bromo-2,6-dimethylaniline is crucial for its handling, purification, and characterization.

Property	Value	Source(s)
CAS Number	24596-19-8	[3][4]
Molecular Formula	C <sub>8</sub> H <sub>10</sub> BrN	[4]
Molecular Weight	200.08 g/mol	[4][5]
Appearance	Beige to brown or purple powder/crystals	[1]
Melting Point	48-51 °C	[5][6]
Boiling Point	258.8 °C at 760 mmHg	[7]
Solubility	Soluble in chloroform and methanol; Insoluble in water	[6][7]
InChI Key	QGLAYJCJLHNIGJ-UHFFFAOYSA-N	[2][8]

### Spectroscopic Data (<sup>1</sup>H NMR):

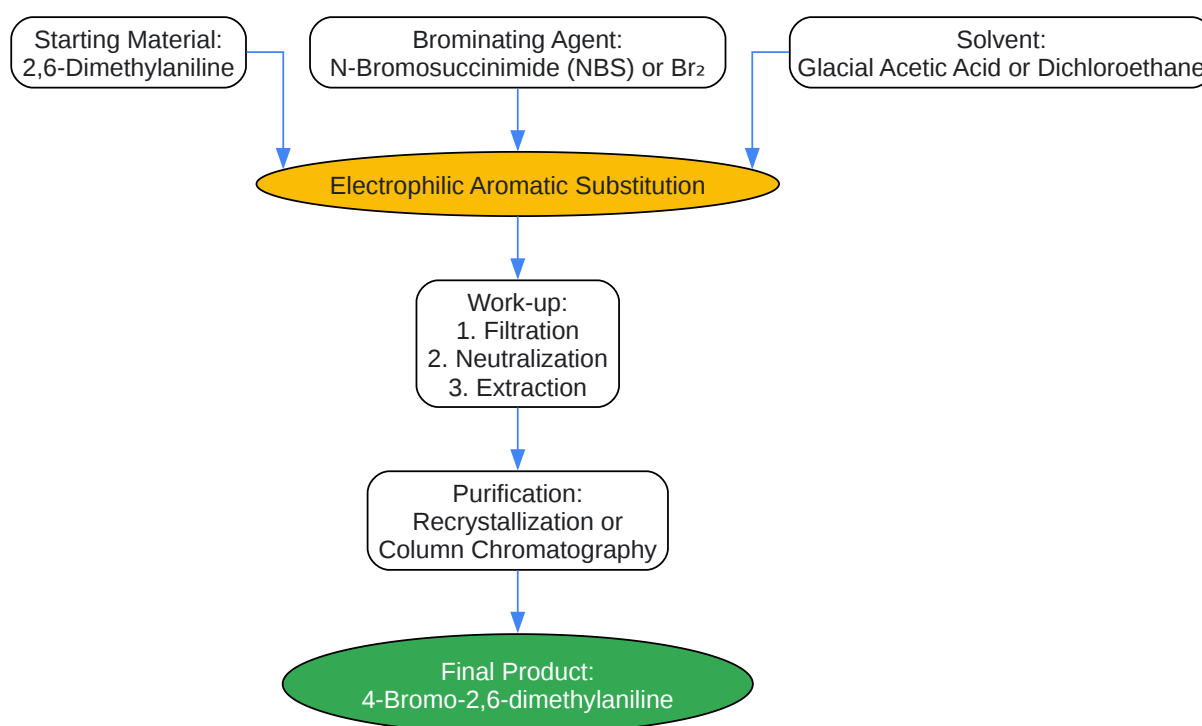
The proton NMR spectrum provides key structural information. In CDCl<sub>3</sub>, the following characteristic shifts are observed:

- Aromatic Protons (s): ~7.04 ppm. The two equivalent aromatic protons on the ring appear as a singlet.[8]
- Amine Protons (s, broad): ~3.53 ppm. The two protons of the amino group typically appear as a broad singlet.[8]
- Methyl Protons (s): ~2.12 ppm. The six protons of the two equivalent methyl groups appear as a sharp singlet.[8]

## Synthesis and Mechanistic Considerations

The primary and most established route for synthesizing 4-Bromo-2,6-dimethylaniline is through the electrophilic bromination of 2,6-dimethylaniline.

### Workflow: Synthesis of 4-Bromo-2,6-dimethylaniline



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Caption: General workflow for the synthesis of 4-Bromo-2,6-dimethylaniline.

### Expert Commentary on Synthesis:

The synthesis of 4-bromo-2,6-dimethylaniline is a classic example of directing group effects in electrophilic aromatic substitution. The amino group ( $-\text{NH}_2$ ) is a strong activating and ortho, para-directing group. The methyl groups ( $-\text{CH}_3$ ) are also activating and ortho, para-directing.

- **Regioselectivity:** The steric hindrance from the two methyl groups at the C2 and C6 positions effectively blocks the ortho positions relative to the amino group. Consequently, the incoming electrophile ( $\text{Br}^+$ ) is directed almost exclusively to the para position (C4), which is sterically accessible and electronically activated. This high degree of regioselectivity is a key advantage of this synthesis, often leading to high yields of the desired product.<sup>[9][10]</sup>
- **Choice of Reaction Conditions:** The choice of solvent and brominating agent can influence the outcome. Using glacial acetic acid as a solvent can lead to yields of 80-85%.<sup>[9][10]</sup> However, conducting the bromination in a strongly acidic medium can result in the formation of the 3-bromo isomer as a significant byproduct.<sup>[9][10]</sup> This is because protonation of the highly basic amino group converts it into an ammonium group ( $-\text{NH}_3^+$ ), which is a deactivating and meta-directing group. Therefore, maintaining moderately acidic or neutral conditions is critical for achieving high para-selectivity.

## Detailed Experimental Protocol (Adapted from Literature):

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 2,6-dimethylaniline (1.0 eq) in glacial acetic acid. Cool the solution to 0-5 °C in an ice bath.
- **Bromination:** While maintaining the temperature below 10 °C, add a solution of bromine (1.0 eq) in glacial acetic acid dropwise over 1 hour.
- **Reaction Monitoring:** Stir the mixture at 0-5 °C for an additional hour after the addition is complete. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Pour the reaction mixture into a beaker of ice water. Neutralize the solution carefully by the slow addition of a saturated sodium bicarbonate solution until the

effervescence ceases.

- Isolation: The crude product often precipitates as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
- Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Bromo-2,6-dimethylaniline as a crystalline solid.

## Applications in Research and Drug Development

Halogenated anilines are foundational building blocks in medicinal chemistry and materials science.<sup>[11]</sup> 4-Bromo-2,6-dimethylaniline is no exception, serving as a versatile intermediate for constructing more complex molecular architectures.

- Cross-Coupling Reactions: The bromine atom provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination.<sup>[11]</sup> This allows for the strategic introduction of aryl, alkyl, alkynyl, and amino moieties, enabling the rapid generation of compound libraries for drug discovery screening.<sup>[11]</sup>
- Synthesis of Heterocycles: The amino group can participate in various cyclization reactions to form heterocyclic systems, which are prevalent in pharmaceuticals. For instance, it can be used as a starting material for synthesizing substituted indoles and benzimidazoles.<sup>[3][6]</sup>
- Specific Applications: This compound has been specifically used in the preparation of:
  - Complex ligands for organometallic chemistry.<sup>[3][12]</sup>
  - Ethynyl-functionalized perylene diimide multichromophores for materials science.<sup>[3][12]</sup>
  - Precursors for active pharmaceutical ingredients (APIs).<sup>[13]</sup>

## Safety and Handling

4-Bromo-2,6-dimethylaniline is classified as a hazardous chemical and must be handled with appropriate precautions.<sup>[14]</sup>

- Hazards: The compound is harmful if swallowed, in contact with skin, or if inhaled.[15] It causes skin and serious eye irritation and may cause respiratory irritation or allergy-like symptoms.[14][15][16]
- Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side-shields, and a lab coat.[16] Handle in a well-ventilated area or a chemical fume hood to avoid breathing dust.[14]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][16] It is incompatible with strong oxidizing agents and strong acids.[14]
- First Aid:
  - Skin Contact: Wash off immediately with plenty of soap and water.[14][15]
  - Eye Contact: Rinse cautiously with water for several minutes.[14][15]
  - Inhalation: Remove the person to fresh air.[14]
  - Ingestion: Rinse mouth with water.[14][15]
  - In all cases of exposure, seek immediate medical attention.[14]

## Conclusion

4-Bromo-2,6-dimethylaniline is a strategically important chemical intermediate whose value is derived from its specific substitution pattern. The combination of a nucleophilic amino group, sterically directing methyl groups, and a versatile bromine handle makes it an ideal precursor for a wide range of synthetic transformations. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

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